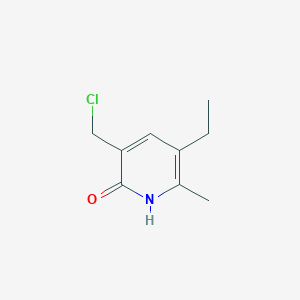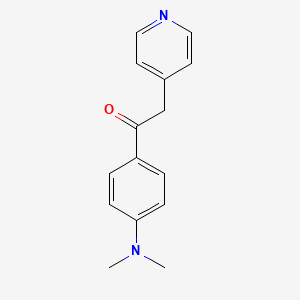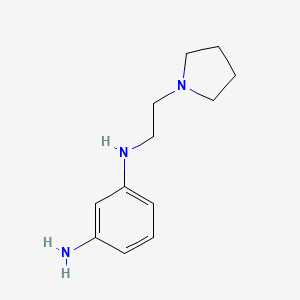
6-Bromo-2-isocyanatoquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-isocyanatoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and an isocyanate group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-isocyanatoquinazoline typically involves the bromination of quinazoline derivatives followed by the introduction of the isocyanate group. One common method involves the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form a brominated intermediate. This intermediate is then reacted with phenyl isothiocyanate in ethanol to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions: 6-Bromo-2-isocyanatoquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation or reduction depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Addition Reactions: Amines or alcohols can be used to react with the isocyanate group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted quinazoline derivatives can be formed.
Addition Products: Urea or carbamate derivatives are common products when the isocyanate group reacts with nucleophiles.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-Bromo-2-isocyanatoquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer progression . The compound can also interact with DNA and proteins, leading to the disruption of cellular processes in cancer cells.
類似化合物との比較
6-Bromoquinazoline: Lacks the isocyanate group but shares the bromine substitution.
2-Isocyanatoquinazoline: Lacks the bromine atom but has the isocyanate group.
6-Bromo-2-mercaptoquinazoline: Contains a thiol group instead of an isocyanate group.
Uniqueness: 6-Bromo-2-isocyanatoquinazoline is unique due to the presence of both the bromine atom and the isocyanate group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications compared to its analogs.
特性
分子式 |
C9H4BrN3O |
|---|---|
分子量 |
250.05 g/mol |
IUPAC名 |
6-bromo-2-isocyanatoquinazoline |
InChI |
InChI=1S/C9H4BrN3O/c10-7-1-2-8-6(3-7)4-11-9(13-8)12-5-14/h1-4H |
InChIキー |
XUXDVICZOTWETL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=NC=C2C=C1Br)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)




![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)


![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)

